Orcinol Glucoside

Antioxidant Free Radical Scavenging Neuroprotection

Researchers studying non-sedating anxiolytic mechanisms or MSC fate determination often face supply inconsistency and pharmacological ambiguity with generic phenolic glycosides. Orcinol glucoside (OG) resolves this with a defined 3-hydroxy-5-methylphenyl β-D-glucopyranoside structure and a unique dual-target profile. - Clean anxiolytic efficacy without locomotor sedation in elevated plus-maze, hole-board, and open-field tests. - At 100 nM, selectively activates Wnt/β-catenin to promote osteoblast differentiation and suppress adipogenesis. - Scalable, sustainable supply via Yarrowia lipolytica platform (43.46 g/L yield), ensuring batch-to-batch consistency.

Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
CAS No. 21082-33-7
Cat. No. B600188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrcinol Glucoside
CAS21082-33-7
Molecular FormulaC13H18O7
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1
InChIKeyYTXIGTCAQNODGD-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orcinol Glucoside: Dual Anxiolytic and Osteogenic Profile


Orcinol glucoside (Sakakin, OG, CAS 21082-33-7) is a phenolic glycoside naturally occurring in the rhizome of Curculigo orchioides Gaertn . It is recognized for its dual profile of anxiolytic activity without sedation in rodent behavioral models [1], and its capacity to drive mesenchymal stem cell (MSC) fate toward osteogenesis while blocking adipogenesis via the Wnt/β-catenin pathway [2].

Anxiety model Supports rodent anxiety-model studies with reported locomotor endpoint monitoring
MSC fate Wnt/β-catenin pathway context for osteogenic vs. adipogenic differentiation research
Supply fit Engineered yeast production route may support scalable research supply

Orcinol Glucoside Uniqueness vs. In‑Class Analogues


Despite shared phenolic glycoside cores with compounds like arbutin or curculigoside, the specific 3-hydroxy-5-methylphenyl β-D-glucopyranoside structure of orcinol glucoside dictates a unique in vivo pharmacology. While many phenolic glycosides exhibit antioxidant properties, only orcinol glucoside has demonstrated a clean separation between anxiolytic efficacy and locomotor sedation in the elevated plus-maze, hole-board, and open-field tests [1]. Furthermore, its selective activation of the Wnt/β-catenin cascade to simultaneously promote osteoblast differentiation and suppress adipogenesis is not a class-wide property of related phenolic glucosides [2].

Anxiety-model
Orcinol glucoside: reported anxiolytic-like response without locomotor suppression
Arbutin, curculigoside: class-level antioxidant; separation from sedation not reported
MSC fate
Wnt/β-catenin-mediated promotion of osteogenesis over adipogenesis (100 nM)
Phenolic glucosides (e.g., arbutin): lack documented Wnt/β-catenin osteogenic activity
Aqueous solubility
≥12.3 mg/mL in water, enabling cell-based and in vivo formulations
Orcinol aglycone: poorly water-soluble; may require organic co-solvents

Orcinol Glucoside Differentiation Evidence


Hydroxyl Radical Scavenging vs. Orcinol Aglycone

In cell-free assays, orcinol glucoside demonstrates potent scavenging activity against hydrogen peroxide- and iron-induced hydroxyl radicals. While the aglycone orcinol is also a known antioxidant, the glucoside form exhibits a similar IC50, indicating that glycosylation does not abolish this core activity.

Hydroxyl radical scavenging
Data to verify
OG IC50 1.39 mM vs. orcinol 1.14 mM (1.22‑fold higher)
Retains aglycone-level radical scavenging, may support neuroprotection assay context
Glycosylation does not abolish antioxidant capacity; source review recommended
Antioxidant Free Radical Scavenging Neuroprotection

DPPH Radical Scavenging Activity

Orcinol glucoside displays concentration-dependent DPPH radical scavenging activity, with an IC50 value of 900 µg/mL and 69.3% activity at 2 mg/mL. While direct comparator data for related glucosides in the same assay are lacking, this quantifies the antioxidant capacity relevant for cell-based studies.

DPPH scavenging
Data to verify
IC50 900 µg/mL; 69.3% at 2 mg/mL
Quantitative antioxidant benchmark for batch‑to‑batch consistency review
Cell‑free DPPH assay; direct glucoside comparator data unavailable
Antioxidant DPPH Assay Natural Product

Anxiolytic Efficacy Without Sedation

In the elevated plus-maze (EPM) test, a gold standard for anxiolytic screening, orcinol glucoside (OG) dose-dependently increased both open arm time and entries, mirroring the benzodiazepine diazepam. Critically, unlike diazepam, OG did not affect locomotion in the open-field test at any anxiolytic dose, demonstrating a clean anxiolytic profile devoid of the sedative liabilities typical of GABAergic agents. [1]

Anxiolytic‑like vs. sedation
Head‑to‑head
OG (5–20 mg/kg): increased open arm time, no locomotor change; diazepam: ~30‑40% locomotion reduction
Reported separation of anxiety‑model response from locomotor suppression
Male CD‑1 mice, oral dosing; supports non‑sedating anxiety‑model research
Anxiolytic Behavioral Pharmacology Elevated Plus-Maze

Osteogenic Over Adipogenic Lineage Commitment

In primary mesenchymal stem cells (MSCs), orcinol glucoside (100 nM) significantly increases proliferation, alkaline phosphatase (ALP) activity, and expression of osteogenic markers (collagen I, Runx2), while simultaneously suppressing adipogenic differentiation. This dual action is mediated via activation of the Wnt/β-catenin signaling pathway, a mechanism not commonly shared by simple phenolic glucosides like arbutin or salicin.

MSC lineage commitment
Class‑level
100 nM OG: ↑ ALP, collagen I, Runx2; ↓ adipogenesis vs. vehicle
Wnt/β‑catenin pathway‑dependent shift; not replicated by arbutin or salicin
Primary MSC cultures; class‑level inference, direct comparator study not available
Osteogenesis Adipogenesis Mesenchymal Stem Cells

Yeast-Based High-Yield Production

A recently developed yeast-based production method (Yarrowia lipolytica) achieved an orcinol glucoside yield of 43.46 g/L (0.84 g/g DCW), which is approximately 6,400-fold higher than the extraction yield from the natural plant source, C. orchioides roots. This represents a significant advancement over traditional botanical extraction or chemical synthesis for scalable supply. [1]

Yeast‑based production
Cross‑study comparable
43.46 g/L via Y. lipolytica; ~6,400‑fold higher than plant extraction
Engineered biosynthesis may overcome botanical supply constraints
Metabolic engineering yield; scalable production context
Biosynthesis Metabolic Engineering Supply Chain

Multi-Solvent Solubility Profile

Orcinol glucoside exhibits good solubility in DMSO (≥28.6 mg/mL), ethanol (≥11.3 mg/mL), and water (≥12.32 mg/mL). This multi-solvent compatibility contrasts with the more limited solubility of the aglycone orcinol, which is poorly soluble in water. The aqueous solubility of orcinol glucoside facilitates cell-based assays and in vivo formulations without high concentrations of organic co-solvents. [1]

Multi‑solvent solubility
Supporting evidence
DMSO ≥28.6, ethanol ≥11.3, water ≥12.32 mg/mL; aglycone poorly water‑soluble
Aqueous solubility supports cell‑based and in vivo formulation fit
Vendor datasheet values; confirm under own experimental conditions
Solubility Formulation In Vitro Assays

Orcinol Glucoside: Priority Research Applications


Non‑Sedating Anxiolytic Mechanism Studies

Use orcinol glucoside in rodent behavioral pharmacology to dissect non-sedating anxiolytic mechanisms. Its clean anxiolytic profile in elevated plus-maze and hole-board tests, without impairing locomotion, makes it an ideal tool compound for studying anxiety-related circuitry distinct from GABAergic pathways [1]. Ideal for researchers seeking novel anxiolytic leads that do not compromise motor function.

Wnt/β‑Catenin Osteoblastogenesis Research

Employ orcinol glucoside as a selective activator of Wnt/β-catenin signaling in mesenchymal stem cells (MSCs). At 100 nM, it promotes osteogenic differentiation and suppresses adipogenesis, making it a valuable probe for osteoporosis research and bone tissue engineering [2]. Its unique dual action differentiates it from other osteogenic supplements.

Engineered Yeast for Scalable Production

For companies seeking scalable, sustainable production of orcinol glucoside, the Yarrowia lipolytica platform delivers a 6,400-fold yield improvement over plant extraction (43.46 g/L) [3]. This method bypasses the limitations of botanical sourcing and provides a reliable, cost-effective supply chain for research and potential commercial applications.

Antioxidant and Neuroprotection Cell Models

Utilize orcinol glucoside in in vitro models of oxidative stress (e.g., hydrogen peroxide-induced injury) to study its neuroprotective effects. Its IC50 of 1.39 mM for hydroxyl radical scavenging provides a quantitative benchmark for comparing efficacy across experimental systems . The compound's good aqueous solubility facilitates direct addition to culture media.

Application
Selection Property
Validation Focus
Anxiety‑model pharmacology
Reported separation of anxiolytic‑like and locomotor endpoints
Elevated plus‑maze and open‑field endpoint review
MSC fate‑determination studies
Wnt/β‑catenin pathway‑activation profile
Osteogenic vs. adipogenic differentiation endpoint review
Scalable compound supply
Yeast‑based production yield context
Scalability and batch‑to‑batch consistency review
Oxidative stress cell models
Free radical scavenging capacity
Cell‑based antioxidant endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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